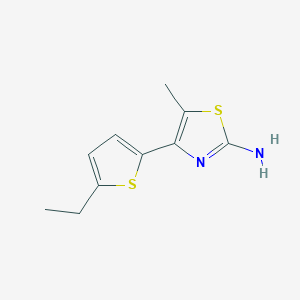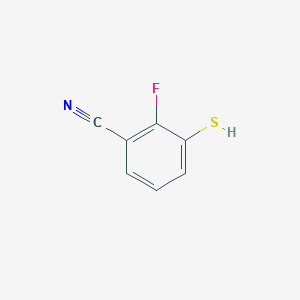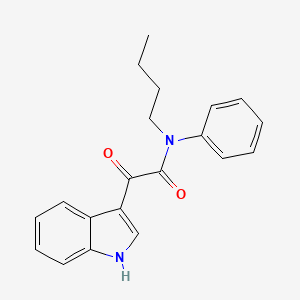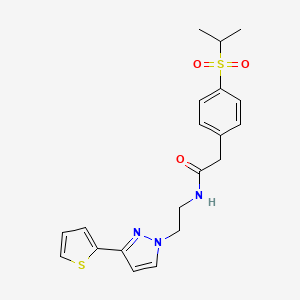
4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine” is a research chemical with the CAS Number: 524932-70-5 . It has a molecular weight of 210.32g/mol and a molecular formula of C9H10N2S2 . It is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H10N2S2 . The InChI code for this compound is 1S/C9H10N2S2/c1-2-6-3-4-8(13-6)7-5-12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 210.32g/mol . Its exact mass is 210.02854067 and it has a complexity of 177 . The compound has a predicted boiling point of 365.3±27.0 ℃ and a predicted density of 1.298±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Antitumor Agents : A study by Mahmoud et al. (2021) described the synthesis of thiazole derivatives, including compounds similar to 4-(5-Ethyl-thiophen-2-yl)-5-methyl-thiazol-2-ylamine, as potential anti-breast cancer agents. These compounds showed promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).
Pharmacologically Active Derivatives : Chapman et al. (1971) explored pharmacologically active benzo[b]thiophen derivatives, including the synthesis and preliminary pharmacological study of various amines and thiouronium salts derived from compounds similar to the target compound (Chapman et al., 1971).
Antitumor Activity of Bis-Pyrazolyl-Thiazoles : Gomha et al. (2016) synthesized a series of compounds incorporating the thiophene moiety, showing potential as anti-tumor agents against hepatocellular carcinoma. These compounds highlight the importance of the thiazole and thiophene moieties in developing pharmacologically active molecules (Gomha et al., 2016).
Antimicrobial Agents Synthesis : Patel et al. (2012) reported on the synthesis of thiazolidinone derivatives, including compounds related to this compound, and evaluated them for antimicrobial activity against various bacterial and fungal strains (Patel et al., 2012).
Synthesis of Novel Thiazole Derivatives : Olszewski and Boduszek (2010) investigated the synthesis of new thiazole-(amino)methylphosphonates and phosphinates, demonstrating the versatility of thiazole derivatives in chemical synthesis (Olszewski & Boduszek, 2010).
Development of Antimicrobial Activities : Wardkhan et al. (2008) synthesized thiazole derivatives and tested their antimicrobial activities, contributing to the understanding of the potential of thiazole compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Anticancer and Trypanocidal Activity : Holota et al. (2019) developed thiazolidinone derivatives with significant anticancer and antitrypanosomal activities, highlighting the therapeutic potential of thiazole-based compounds (Holota et al., 2019).
Antioxidant and Antitumor Evaluation : Gouda and Abu-Hashem (2011) explored the synthesis of thiazolidine and thiazolidinone derivatives, including their antioxidant and antitumor activities. These findings demonstrate the potential of thiazole derivatives in cancer research (Gouda & Abu‐Hashem, 2011).
Antibacterial and Antifungal Activities : Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone and evaluated their antimicrobial activity, contributing to the development of new antimicrobial agents (Patel & Patel, 2017).
Propiedades
IUPAC Name |
4-(5-ethylthiophen-2-yl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S2/c1-3-7-4-5-8(14-7)9-6(2)13-10(11)12-9/h4-5H,3H2,1-2H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDAFZZILOIXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=C(SC(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)acetamide](/img/structure/B2863870.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2863871.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2863874.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2863875.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863880.png)



![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2863886.png)
![N-(2-Cyclopropyl-2-hydroxypropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2863889.png)
![3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2863890.png)
